Iodoalphionic acid Iodoalphionic acid Iodoalphionic acid is the contrast medium, which was used for gallbladder examination. It is rarely appeared in the colon and, therefore, rarely masked the gallbladder. The density of the shadow produced by Iodoalphionic acid was greater than that produced by iodophthalein. It was reliable peroral cholecystographic medium, which was less objectionable to take and seldom causes vomiting. Diarrhoea occurred in some cases, but not more often than with tetraiodophenolphthalein. The ingestion of Iodoalphionic acid resulted in low thyroidal radioiodine accumulation for periods ranging from a few weeks to many months.
Brand Name: Vulcanchem
CAS No.: 577-91-3
VCID: VC0530728
InChI: InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20)
SMILES: C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Molecular Formula: C15H12I2O3
Molecular Weight: 494.06 g/mol

Iodoalphionic acid

CAS No.: 577-91-3

Cat. No.: VC0530728

Molecular Formula: C15H12I2O3

Molecular Weight: 494.06 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Iodoalphionic acid - 577-91-3

Specification

Description Iodoalphionic acid is the contrast medium, which was used for gallbladder examination. It is rarely appeared in the colon and, therefore, rarely masked the gallbladder. The density of the shadow produced by Iodoalphionic acid was greater than that produced by iodophthalein. It was reliable peroral cholecystographic medium, which was less objectionable to take and seldom causes vomiting. Diarrhoea occurred in some cases, but not more often than with tetraiodophenolphthalein. The ingestion of Iodoalphionic acid resulted in low thyroidal radioiodine accumulation for periods ranging from a few weeks to many months.
CAS No. 577-91-3
Molecular Formula C15H12I2O3
Molecular Weight 494.06 g/mol
IUPAC Name 3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoic acid
Standard InChI InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20)
Standard InChI Key IKYIXZSIKOYSLD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Appearance Solid powder
Melting Point 164.0 °C

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